MHPG sulfate is a major metabolite of norepinephrine in the central nervous system. [] Norepinephrine itself is a neurotransmitter involved in various physiological and cognitive functions, including mood regulation, attention, and stress response. Measuring urinary MHPG sulfate levels can provide insights into norepinephrine activity in the brain. []
4-Hydroxy-3-methoxyphenylglycol sulfate potassium salt, also known as MHPG sulfate potassium salt, is a chemical compound with the molecular formula and a molecular weight of 302.343 g/mol. It is classified as a sulfate ester and is primarily recognized as a metabolite of norepinephrine, which plays a significant role in the sympathetic nervous system. This compound is often utilized in scientific research related to neurochemistry and pharmacology.
4-Hydroxy-3-methoxyphenylglycol sulfate potassium salt falls under the category of organic compounds, specifically phenolic compounds and sulfates. Its classification as a norepinephrine metabolite makes it relevant in studies concerning adrenergic signaling and neurotransmitter metabolism.
The synthesis of 4-Hydroxy-3-methoxyphenylglycol sulfate potassium salt typically involves the sulfation of 4-hydroxy-3-methoxyphenylglycol, which can be derived from norepinephrine. The general synthetic approach includes:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are commonly employed to monitor the progress of the reaction and assess the purity of the final product.
The molecular structure of 4-Hydroxy-3-methoxyphenylglycol sulfate potassium salt can be represented by its SMILES notation: COc1cc(ccc1OS(=O)(=O)O[K])C(O)CO
. The compound features:
4-Hydroxy-3-methoxyphenylglycol sulfate potassium salt participates in various biochemical reactions, primarily involving its role as a metabolic product of norepinephrine. Key reactions include:
The stability of the sulfate group under physiological conditions allows for its detection in biological samples, making it useful as a biomarker for adrenergic activity.
The mechanism of action of 4-Hydroxy-3-methoxyphenylglycol sulfate potassium salt relates to its role as a metabolite of norepinephrine. It serves as an indicator of norepinephrine turnover in the body:
Studies indicate that increased levels of this compound correlate with heightened adrenergic stimulation, making it an important marker in neurochemical research .
Relevant data from suppliers indicate that proper storage at controlled temperatures (e.g., +4°C) is essential to maintain compound integrity .
4-Hydroxy-3-methoxyphenylglycol sulfate potassium salt has several applications in scientific research:
This compound plays a crucial role in elucidating mechanisms underlying neurotransmitter dynamics and their physiological implications .
CAS No.: 81129-73-9
CAS No.: 910028-78-3
CAS No.: 16032-02-3
CAS No.: 9004-10-8
CAS No.:
CAS No.: 7170-05-0